molecular formula C6H17O21P5 B1249951 1D-myo-inositol 1,2,3,5,6-pentakisphosphate CAS No. 26326-85-2

1D-myo-inositol 1,2,3,5,6-pentakisphosphate

Cat. No.: B1249951
CAS No.: 26326-85-2
M. Wt: 580.06 g/mol
InChI Key: CTPQAXVNYGZUAJ-GCVPSNMTSA-N
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Description

1D-myo-inositol 1,2,3,5,6-pentakisphosphate is a myo-inositol pentakisphosphate. It derives from a myo-inositol. It is a conjugate acid of a this compound(10-).

Scientific Research Applications

Synthesis and Metabolism

1D-myo-inositol 1,2,3,5,6-pentakisphosphate and its isomers have been synthesized and investigated for their metabolism in cells. For example, Rudolf et al. (1997) explored their synthesis and primary metabolism in fetal calf thymus, finding that different isomers were metabolized to distinct inositol tetrakisphosphates or phosphorylated to myo-inositol hexakisphosphate (Rudolf et al., 1997).

Biological Studies

A tethered derivative of myo-inositol pentakisphosphate (IP5) was synthesized by Gregory et al. (2015) for biological studies. This derivative facilitated the immobilization onto magnetic beads for experiments, aiding in the understanding of the biological roles and physiological function in cells (Gregory et al., 2015).

Role in Cellular Signalling

Riley et al. (2006) synthesized myo-inositol 1,3,4,5,6-pentakisphosphate and its C-2 epimer, scyllo-inositol pentakisphosphate, for use in cellular signaling studies. This research demonstrated the importance of these compounds in specific binding sites and their roles in biological signaling processes (Riley et al., 2006).

Phytic Acid Biosynthetic Pathway

Suzuki et al. (2007) explored the role of various enzymes, including 1D-myo-inositol 3-phosphate synthase (MIPS) and inositol pentakisphosphate 2-kinase (IPK1), in the biosynthesis of phytic acid in rice. This study provided insights into the molecular mechanisms of phytic acid accumulation and storage in plants (Suzuki et al., 2007).

Phytate Degradation

The degradation pathways of phytate, a salt of myo-inositol hexakisphosphate, were characterized by Wu et al. (2015) using various analytical methods. This research provided insights into the bioavailability and environmental presence of phytate and its derivatives (Wu et al., 2015).

Properties

CAS No.

26326-85-2

Molecular Formula

C6H17O21P5

Molecular Weight

580.06 g/mol

IUPAC Name

[(1R,2R,4S,5R)-3-hydroxy-2,4,5,6-tetraphosphonooxycyclohexyl] dihydrogen phosphate

InChI

InChI=1S/C6H17O21P5/c7-1-2(23-28(8,9)10)4(25-30(14,15)16)6(27-32(20,21)22)5(26-31(17,18)19)3(1)24-29(11,12)13/h1-7H,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16)(H2,17,18,19)(H2,20,21,22)/t1?,2-,3+,4-,5-,6?/m1/s1

InChI Key

CTPQAXVNYGZUAJ-GCVPSNMTSA-N

Isomeric SMILES

[C@H]1([C@H](C([C@@H]([C@@H](C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O

SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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